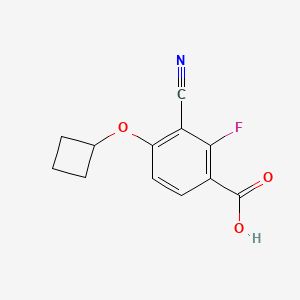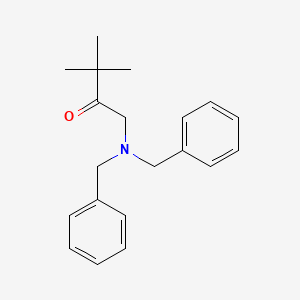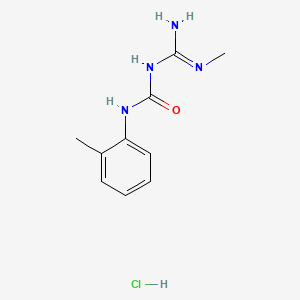![molecular formula C12H16BrNO B8359517 4-bromo-3-[(piperidin-4-yl)methyl]phenol](/img/structure/B8359517.png)
4-bromo-3-[(piperidin-4-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-[(piperidin-4-yl)methyl]phenol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(piperidin-4-yl)methyl]phenol typically involves the reaction of 2-bromo-5-hydroxybenzyl chloride with piperidine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. The use of automated reactors and optimized reaction conditions can help in scaling up the production process while maintaining the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-3-[(piperidin-4-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-Bromo-5-oxobenzyl)piperidine.
Reduction: Formation of 4-(5-Hydroxybenzyl)piperidine.
Substitution: Formation of 4-(2-Azido-5-hydroxybenzyl)piperidine or 4-(2-Thio-5-hydroxybenzyl)piperidine.
Aplicaciones Científicas De Investigación
4-bromo-3-[(piperidin-4-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-[(piperidin-4-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and hydroxy groups on the benzyl moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring can also interact with hydrophobic pockets in the target proteins, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Chloro-5-hydroxybenzyl)piperidine
- 4-(2-Fluoro-5-hydroxybenzyl)piperidine
- 4-(2-Iodo-5-hydroxybenzyl)piperidine
Uniqueness
4-bromo-3-[(piperidin-4-yl)methyl]phenol is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogenated analogs may not
Propiedades
Fórmula molecular |
C12H16BrNO |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
4-bromo-3-(piperidin-4-ylmethyl)phenol |
InChI |
InChI=1S/C12H16BrNO/c13-12-2-1-11(15)8-10(12)7-9-3-5-14-6-4-9/h1-2,8-9,14-15H,3-7H2 |
Clave InChI |
XQRAGAQIBHMBGF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=C(C=CC(=C2)O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3-bromopropoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8359434.png)


![6-Benzyl-6-aza-spiro[2.5]octan-4-one hydrochloride](/img/structure/B8359457.png)


![[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5-amino-1H-indol-2-yl)methanone](/img/structure/B8359481.png)







